4-(2-Methyl-1,3-dioxan-2-yl)phenol
Description
4-(2-Methyl-1,3-dioxan-2-yl)phenol is a phenolic compound featuring a six-membered 1,3-dioxane ring substituted with a methyl group at the 2-position. The dioxane ring is formed via acetal or ketal chemistry, typically involving a diol (e.g., propane-1,3-diol) and a carbonyl-containing precursor. The compound’s structure combines the reactivity of the phenolic hydroxyl group with the steric and electronic effects of the dioxane ring, making it a candidate for applications in materials science, stabilization, or pharmaceuticals.
Properties
CAS No. |
153332-89-9 |
|---|---|
Molecular Formula |
C11H14O3 |
Molecular Weight |
194.23 |
IUPAC Name |
4-(2-methyl-1,3-dioxan-2-yl)phenol |
InChI |
InChI=1S/C11H14O3/c1-11(13-7-2-8-14-11)9-3-5-10(12)6-4-9/h3-6,12H,2,7-8H2,1H3 |
InChI Key |
BLVQOJJKGIYORY-UHFFFAOYSA-N |
SMILES |
CC1(OCCCO1)C2=CC=C(C=C2)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Ring Size and Stability
- Dioxane vs.
- Sulfur vs.
Substituent Effects
- Methoxy Groups: The methoxy substituent in 2-methoxy-4-(4-methyl-1,3-dioxan-2-yl)phenol () enhances electron-donating capacity, which could improve antioxidant activity but may reduce solubility in nonpolar matrices compared to the parent phenol.
- Hydroxymethyl Side Chains : Compounds like 3a in exhibit improved antioxidant performance in gasoline stabilization due to the hydroxymethyl group, which facilitates hydrogen donation and radical termination.
Research Findings and Implications
- Structural Insights : The dioxane ring’s steric bulk may hinder enzymatic degradation, making the compound suitable for prolonged stabilization roles.
- Gaps in Data: Direct biological or industrial data for this compound are absent in the evidence, necessitating further studies to validate inferred properties.
- Industrial Potential: Analogous compounds (e.g., ) highlight applications in fuel stabilization and flavoring, positioning the target compound as a candidate for similar uses.
Preparation Methods
Solvent Selection
Polar aprotic solvents (e.g., DMF) enhance base-mediated reactions by stabilizing ionic intermediates, while non-polar solvents (e.g., toluene) favor acid-catalyzed pathways by facilitating azeotropic water removal.
Catalyst Loading
Exceeding 5 mol% PTSA in acid-catalyzed reactions promotes side product formation, reducing yields by 15–20%.
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